1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one
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Overview
Description
1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of a dichlorinated phenyl ring substituted with a dimethylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetophenone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process.
Industrial Production: Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents: Reagents such as N-bromosuccinimide (NBS) for bromination, and hydroxylamine for oxime formation are commonly used
Major Products: The major products formed include oximes, hydrazones, and substituted derivatives depending on the reaction conditions.
Scientific Research Applications
1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one involves:
Comparison with Similar Compounds
1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethanone: Lacks the dichloro substitution, resulting in different reactivity and applications.
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a dimethylamino group, leading to different chemical properties and uses.
Other Ethanone Derivatives: Various ethanone derivatives with different substituents exhibit unique chemical behaviors and applications.
Properties
CAS No. |
82165-06-8 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3,5-dichloro-4-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(14)7-4-8(11)10(13(2)3)9(12)5-7/h4-5H,1-3H3 |
InChI Key |
KVPXAJZIUMJANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N(C)C)Cl |
Origin of Product |
United States |
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